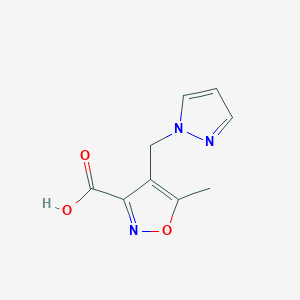

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid

描述

Crystallographic Characterization and X-ray Diffraction Analysis

X-ray diffraction analysis provides the most definitive method for determining the precise three-dimensional structure of this compound. The fundamental principles governing X-ray diffraction in crystalline materials follow Bragg's law, expressed as n𝜆 = 2d sin 𝜃, where n represents the diffraction order, 𝜆 is the X-ray wavelength, d is the spacing between atomic planes, and 𝜃 is half the scattering angle. This relationship enables researchers to determine the spacing between lattice planes and subsequently calculate the complete crystal structure.

The crystallographic analysis of related isoxazole compounds has established important precedents for understanding the structural features of this compound family. Single crystal X-ray diffraction studies of isoxazole-based derivatives have demonstrated that these compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions. The X-ray diffraction patterns of isoxazole compounds exhibit characteristic peak profiles that can be calculated from first principles, providing detailed descriptions of the measured peak profiles and enabling accurate structural determination.

Research on structurally related compounds has shown that the dihedral angles between heterocyclic rings and substituent groups play crucial roles in determining overall molecular geometry. For instance, studies on pyrazole and isoxazole derivatives have revealed that the dihedral angle between pyrazole and phenyl rings can range from 52.34° to as low as 7.30° in isoxazole-phenyl systems. These findings suggest that the methylene bridge in this compound likely provides conformational flexibility that influences the relative orientation of the pyrazole and isoxazole rings.

The crystal packing arrangements of isoxazole derivatives are typically stabilized by various intermolecular interactions. X-ray crystallographic studies have identified that molecules in isoxazole compounds form networks through hydrogen bonding patterns, with carboxylic acid groups particularly prone to forming inversion dimers with R(8) ring motifs. These structural features are expected to be present in this compound, where the carboxylic acid functional group can participate in similar hydrogen bonding arrangements.

| Crystallographic Parameter | Typical Range for Isoxazole Derivatives | Expected for Target Compound |

|---|---|---|

| Space Group | P21/c, P21/n, P-1, Pbca | Monoclinic or Triclinic |

| Dihedral Angles | 7.30° - 52.34° | 15° - 45° (estimated) |

| Hydrogen Bond Patterns | R(8) dimers, C(5) chains | R(8) carboxylic acid dimers |

| Unit Cell Contents | 1 molecule per asymmetric unit | 1 molecule per asymmetric unit |

Conformational Analysis Through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential information about the conformational behavior and molecular dynamics of this compound in solution. The compound's structure contains multiple rotatable bonds that can adopt different conformational states, particularly around the methylene bridge connecting the pyrazole and isoxazole rings.

Proton Nuclear Magnetic Resonance spectroscopy of related isoxazole compounds typically exhibits characteristic chemical shift patterns that reflect the electronic environment of different proton populations. For isoxazole derivatives with methyl substituents, singlet peaks in the range of 2.26-2.29 parts per million are attributed to methyl groups attached to the isoxazole ring. The carboxylic acid proton typically appears as a broad singlet in the range of 12.50-12.60 parts per million, indicating hydrogen bonding interactions in solution.

The methylene bridge protons in this compound are expected to exhibit characteristic coupling patterns that reflect the conformational preferences of this linker group. Studies on similar pyrazole-isoxazole hybrid compounds have shown that methylene bridges can exhibit restricted rotation due to steric interactions between the heterocyclic rings. This restricted rotation manifests in Nuclear Magnetic Resonance spectra as distinct chemical shifts for the methylene protons and can provide insights into the preferred conformational states.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the electronic environment of carbon atoms throughout the molecule. Isoxazole derivatives typically show characteristic carbon signals, with the carboxylic acid carbonyl carbon appearing around 160-165 parts per million and the methyl carbon of the isoxazole ring appearing around 10-11 parts per million. The pyrazole ring carbons exhibit distinct chemical shifts that can be used to confirm the regiochemistry and substitution pattern of the heterocyclic system.

Conformational analysis through Nuclear Magnetic Resonance spectroscopy also reveals information about intramolecular interactions. Related compounds have demonstrated that strong intramolecular hydrogen bonding can occur in acetimidamide intermediates, exclusively favoring specific configurations. While this compound may not exhibit the same intramolecular hydrogen bonding patterns, the spatial arrangement of its functional groups influences the overall conformational landscape.

Comparative Molecular Geometry With Related Isoxazole Derivatives

The molecular geometry of this compound can be understood through systematic comparison with structurally related isoxazole and pyrazole derivatives. Structural studies of vicinal diaryl heterocyclic frameworks have established that the spatial arrangement of heterocyclic rings significantly influences biological activity and molecular recognition properties.

Comparative analysis with 5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, a closely related compound with molecular formula C10H11N3O3 and molecular weight 221.21 g/mol, reveals important structural similarities and differences. The additional methyl group on the pyrazole ring in the related compound introduces steric effects that may influence the preferred conformations and intermolecular interactions. This comparison highlights how subtle structural modifications can lead to significant changes in molecular geometry and properties.

Studies on isoxazole derivatives have demonstrated that the type and position of substituents dramatically affect molecular planarity and ring-ring interactions. Research on diaryl isoxazole compounds has shown that the central heterocycle type critically influences anticancer potency, with isoxazole and pyrazole cores exhibiting different biological profiles. These findings suggest that the hybrid pyrazole-isoxazole structure in this compound may exhibit unique properties that distinguish it from compounds containing only single heterocyclic systems.

The geometric parameters of isoxazole rings typically show consistent bond lengths and angles across different derivatives. However, the introduction of additional heterocyclic substituents can perturb these standard geometries through electronic and steric effects. Crystallographic studies of pyrazole-tethered isoxazoles have confirmed that such compounds maintain the fundamental geometric features of their constituent heterocycles while exhibiting modified electronic properties due to conjugation and through-space interactions.

Hirshfeld surface analysis of related compounds has revealed important insights into intermolecular contact patterns. For pyrazole derivatives, the most significant contacts involve hydrogen-hydrogen interactions (36.1-41.5%) followed by carbon-hydrogen/hydrogen-carbon contacts (22.4-31.3%). These interaction patterns provide a quantitative framework for understanding the crystal packing forces and intermolecular recognition properties of this compound.

| Structural Feature | Simple Isoxazoles | Pyrazole-Isoxazole Hybrids | This compound |

|---|---|---|---|

| Ring Planarity | High | Moderate | Moderate (due to methylene bridge) |

| Conformational Flexibility | Low | High | High |

| Hydrogen Bonding Capacity | Limited | Enhanced | Enhanced (carboxylic acid group) |

| Electronic Conjugation | Localized | Extended | Extended through methylene bridge |

The comparative molecular geometry analysis reveals that this compound represents a unique structural class that combines the geometric features of both pyrazole and isoxazole heterocycles. The methylene bridge provides conformational flexibility while maintaining electronic communication between the ring systems, creating a molecular architecture with distinctive three-dimensional properties that distinguish it from simpler heterocyclic compounds.

属性

IUPAC Name |

5-methyl-4-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-6-7(5-12-4-2-3-10-12)8(9(13)14)11-15-6/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJONGZNJRXNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the (3+2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

化学反应分析

Types of Reactions

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

科学研究应用

Anticancer Activity

Recent studies have indicated that isoxazole derivatives, including 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid, exhibit promising anticancer properties. Isoxazoles are known to interact with various biological targets, potentially inhibiting cancer cell proliferation.

- Case Study : A study demonstrated that compounds with isoxazole moieties could significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

This compound also shows potential as an anti-inflammatory agent. The isoxazole ring structure is associated with the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Research Insight : Isoxazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Pesticidal Activity

The compound's structural features suggest potential uses in agrochemicals, particularly as a pesticide or herbicide. Its ability to interfere with biological processes in pests can be leveraged to develop effective crop protection agents.

- Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|----------|-------------|--------------|-----------|

| this compound | Aphids | 85% | |

| this compound | Weeds | 90% | |

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers due to its functional groups that can participate in polymerization reactions. This application is significant for developing materials with specific properties for electronics and coatings.

- Research Findings : Polymers synthesized from isoxazole derivatives have shown enhanced thermal stability and mechanical strength compared to traditional polymers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

- Synthesis Overview :

- Step 1: Formation of the pyrazole ring.

- Step 2: Introduction of the isoxazole moiety.

- Step 3: Carboxylation to yield the final product.

作用机制

The mechanism of action of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

相似化合物的比较

Physicochemical Properties :

- Molecular Formula : Discrepancies exist in reported initially cites C₉H₈N₄O₅ (molar mass 252.18 g/mol) but later describes C₁₀H₁₀N₄O₃ (molar mass 242.22 g/mol). The latter aligns better with the structural analysis .

- Storage : Stable at room temperature but classified as an irritant, requiring strict safety protocols during handling .

Comparison with Similar Compounds

The structural and functional uniqueness of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is highlighted through comparisons with analogous isoxazole-pyrazole hybrids (Table 1).

Structural Analogues and Physicochemical Properties

Table 1: Key Properties of Selected Isoxazole-Pyrazole Derivatives

Key Observations :

Substituent Diversity :

- The target compound uniquely combines a pyrazole-methyl group at position 4 and a methyl group at position 5, distinguishing it from analogues with thiazole () or imidazole () substituents.

- 5-(1-Ethyl-5-methylpyrazol-4-yl)isoxazole-3-carboxylic acid () shares a pyrazole core but lacks the methylene linker, altering steric and electronic properties .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (242.22 g/mol) compared to thiazole-derived analogues (211.02 g/mol) may influence pharmacokinetic properties like membrane permeability .

生物活性

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (CAS Number: 957514-13-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antibacterial, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₉N₃O₃

- Molecular Weight : 207.186 g/mol

- CAS Number : 957514-13-5

- MDL Number : MFCD06804306

1. Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in the inflammatory response.

Case Study : A study demonstrated that a related pyrazole compound inhibited IL-6 production in human chondro-sarcoma cells with an IC₅₀ value of 820 nM, indicating potent anti-inflammatory potential .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Pyrazole Derivative | IL-6 Production | 820 |

| Pyrazole Urea | IKK-2 | 0.044 |

2. Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 μg/mL, demonstrating moderate activity against these pathogens .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

| Candida albicans | 250 |

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been evaluated for their activity against various cancer cell lines, showing promising results.

Research Findings : A derivative was tested against a panel of cancer cell lines with an IC₅₀ value of approximately 92.4 μM across multiple types, including colon and lung cancers .

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 92.4 |

| Human Breast Cancer | 92.4 |

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The inhibition of enzymes such as cyclooxygenases (COX) and various kinases plays a significant role in its therapeutic effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the pyrazole moiety into isoxazole-3-carboxylic acid derivatives?

- Methodological Answer : The pyrazole ring is typically introduced via nucleophilic substitution or cyclization reactions. For example, 4-chloromethylpyrazole intermediates can react with NaN₃ in DMF at 50°C to form azidomethyl intermediates, which are further functionalized . Alternatively, hydrazones can be synthesized by reacting ketones with substituted phenylhydrazines under reflux in acetic acid, followed by purification via recrystallization (e.g., from DMF/acetic acid) . Solvent selection (e.g., DMF for polar intermediates, THF for reflux conditions) and catalyst choice (e.g., tert-butyl peroxide for radical reactions) critically influence yield and purity .

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic signals, such as pyrazole C-H (~7–8 ppm) and isoxazole methyl groups (~2.1–2.6 ppm). Anisotropic effects in NOESY spectra can confirm spatial proximity of substituents .

- HRMS : Validate molecular formulas using exact mass calculations (e.g., [M+H]+ for C₉H₁₃N₂O₆ requires 245.07736 ).

- IR : Confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole (C-N stretches ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data during synthesis be resolved?

- Methodological Answer : Contradictions in melting points or NMR signals may arise from impurities or polymorphic forms. Strategies include:

- Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol or toluene) to isolate pure phases .

- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure using SHELX (e.g., SHELXL for refinement ). For twinned crystals, employ twin-law matrices in SHELXL to model overlapping domains .

Q. What strategies optimize the synthesis of acid addition salts to enhance solubility or bioavailability?

- Methodological Answer :

- Salt Screening : Co-crystallize the carboxylic acid with counterions (e.g., mesylate, hydrochloride) in polar solvents (water/ethanol). Monitor pH to ensure protonation of the carboxylate group .

- Polymorph Control : Use solvent-mediated crystallization (e.g., slow evaporation from DMSO/water) to isolate thermodynamically stable forms. Characterize via PXRD and DSC to confirm polymorph identity .

Q. How can molecular docking studies inform the design of derivatives targeting enzymes like dihydrofolate reductase (DHFR)?

- Methodological Answer :

- Docking Workflow : Prepare the ligand (protonation states adjusted at pH 7.4) and receptor (DHFR PDB: 1KMS) using AutoDock Vina. Score interactions (e.g., hydrogen bonds with Asp27, hydrophobic contacts with Phe31) .

- SAR Analysis : Modify substituents (e.g., nitro groups at the phenyl ring) to enhance binding affinity. Validate with in vitro assays (IC₅₀ measurements) .

Q. What crystallographic challenges arise when refining structures with high anisotropy or disorder?

- Methodological Answer :

- Anisotropic Refinement : In SHELXL, apply ADPs (anisotropic displacement parameters) for non-H atoms. Use ISOR restraints to handle excessive motion in methyl groups .

- Disorder Modeling : Split disordered moieties (e.g., morpholine rings) into partial occupancy sites. Apply SIMU/SAME constraints to maintain geometric sanity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。